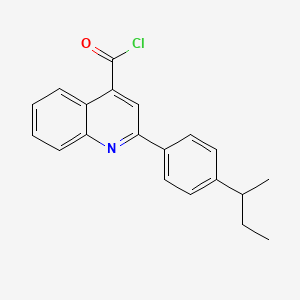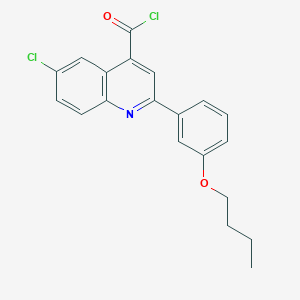
2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride
説明
Molecular Structure Analysis
The molecular formula of “2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride” is C20H18ClNO2 . The InChI code is 1S/C20H18ClNO3/c1-2-3-9-25-15-6-4-5-13 (10-15)19-12-17 (20 (23)24)16-11-14 (21)7-8-18 (16)22-19/h4-8,10-12H,2-3,9H2,1H3, (H,23,24) .Chemical Reactions Analysis
While specific chemical reactions involving “2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride” are not available, quinoline derivatives are known to participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The molecular weight of “2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride” is 339.82 . The molecular formula is C20H18ClNO2 .科学的研究の応用
Wittig-Type Cyclizations to Flavones and Quinolones : A study by Vorbrüggen, Bohn, and Krolikiewicz (1990) in "Tetrahedron" discusses cyclizations to form compounds like flavones and quinolones, which are significant for their various biological activities and potential applications in drug discovery (Vorbrüggen, Bohn, & Krolikiewicz, 1990).
Chlorination of Quinoline Derivatives : Cziáky (1991) in "Synthetic Communications" explores the chlorination of quinoline derivatives, a process that is fundamental in the synthesis of various chemically modified quinolines, which have applications in material science and pharmaceuticals (Cziáky, 1991).
Synthesis of Heterocyclic Analogues of Xanthone : Eller et al. (2006) in "Synthesis" describe the synthesis of pyrano[2,3-c]pyrazol-4(1H)-ones. This synthesis, involving reactions with various chloroquinoline carbonyl chlorides, has implications in the development of novel compounds with potential biological activity (Eller, Wimmer, Haring, & Holzer, 2006).
Hydrogen Chloride Treatment of Quinolinic Aminoxyls : Research by Cardellini et al. (1994) in the "Journal of The Chemical Society-perkin Transactions 1" investigates the hydrogen chloride treatment of quinolinic aminoxyls, which are used as antioxidants and photostabilizers in plastics and rubbers. This study contributes to understanding the chemistry of quinolines in industrial applications (Cardellini et al., 1994).
Palladium Charcoal-Catalyzed Couplings : A study by Tagata and Nishida (2003) in "The Journal of organic chemistry" discusses the palladium charcoal-catalyzed Suzuki-Miyaura coupling, which is crucial for synthesizing arylpyridines and arylquinolines, important in pharmaceuticals and materials science (Tagata & Nishida, 2003).
Synthesis of Quinoline Derivatives with Antimicrobial Activities : Patel and Shaikh (2011) in "Acta poloniae pharmaceutica" synthesized quinoline derivatives and evaluated their antimicrobial activities, indicating the potential use of these compounds in medicinal chemistry and drug discovery (Patel & Shaikh, 2011).
特性
IUPAC Name |
2-(3-butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO2/c1-2-3-9-25-15-6-4-5-13(10-15)19-12-17(20(22)24)16-11-14(21)7-8-18(16)23-19/h4-8,10-12H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYISGJRPHISOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201201059 | |
| Record name | 2-(3-Butoxyphenyl)-6-chloro-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201201059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride | |
CAS RN |
1160263-44-4 | |
| Record name | 2-(3-Butoxyphenyl)-6-chloro-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Butoxyphenyl)-6-chloro-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201201059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1393823.png)


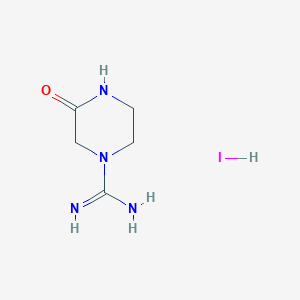
![7-(Isopropoxycarbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B1393834.png)
![3-[(Ethylamino)carbonyl]-4-methoxybenzenesulfonyl chloride](/img/structure/B1393835.png)
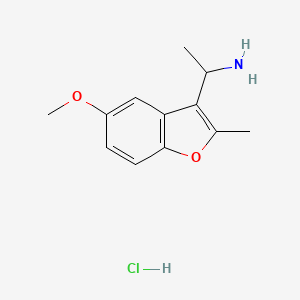
![Sodium 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1393837.png)
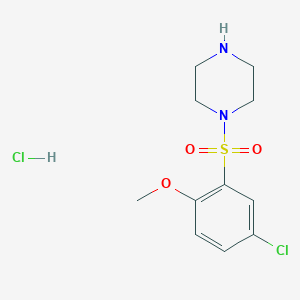

![5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1393840.png)
![1-[4-(4-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1393841.png)
![Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1393842.png)
